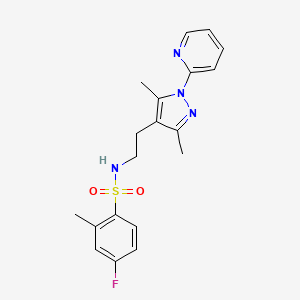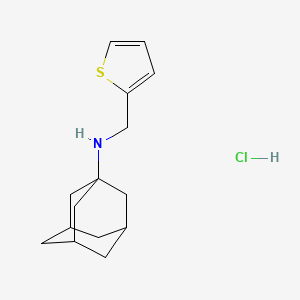
N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride is a useful research compound. Its molecular formula is C15H22ClNS and its molecular weight is 283.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Quantum Theory of Atoms-in-Molecules Analysis
Research by El-Emam et al. (2020) investigated adamantane-1,3,4-thiadiazole hybrid derivatives, which included structures related to N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride. They focused on analyzing intra- and intermolecular interactions using the quantum theory of atoms-in-molecules (QTAIM) approach, providing insights into the nature of noncovalent interactions in such compounds (El-Emam et al., 2020).
Synthesis of β-Aminoketones
Makarova et al. (2002) explored the synthesis of β-Aminoketones in the adamantane series, which is closely related to the compound . Their work involved the Mannich reaction and provided insights into the chemical synthesis processes relevant to similar adamantane derivatives (Makarova et al., 2002).
Neuroprotective Agents Development
Joubert et al. (2011) synthesized a series of fluorescent heterocyclic adamantane amines, aiming to develop novel fluorescent ligands for neurological assays. These derivatives showed multifunctional neuroprotective activity, highlighting the potential medical applications of such adamantane derivatives (Joubert et al., 2011).
Adamantane in Supramolecular Constructs
The research by Sankaralingam and Palaniandavar (2014) on diiron(III) complexes with adamantane-based ligands revealed the importance of adamantane in catalyzing hydroxylation of alkanes. This study illustrates the role of adamantane derivatives in catalysis and organic synthesis (Sankaralingam & Palaniandavar, 2014).
Antibacterial Activity
Krylov et al. (2016) identified an impurity in rimantadine hydrochloride, a compound structurally similar to this compound, and assessed its antibacterial activity. This highlights the potential antimicrobial applications of related adamantane derivatives (Krylov et al., 2016).
Molecular Docking and Chemotherapeutic Potential
Al-Wahaibi et al. (2019) conducted a study on the molecular structure and electronic properties of 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine. Their research included a molecular docking study, indicating the potential chemotherapeutic applications of such molecules (Al-Wahaibi et al., 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
A related compound, 1-aminoadamantane (amantadine), has been shown to inhibit current flow through nmda receptor channels . It’s main inhibitory action at pharmaceutically relevant concentrations results from stabilization of closed states of the channel
Result of Action
If it acts similarly to Amantadine, it might stabilize closed states of NMDA receptor channels, potentially influencing neuronal activity .
Action Environment
It is recommended to store the compound at room temperature , suggesting that temperature could affect its stability.
Propiedades
IUPAC Name |
N-(thiophen-2-ylmethyl)adamantan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NS.ClH/c1-2-14(17-3-1)10-16-15-7-11-4-12(8-15)6-13(5-11)9-15;/h1-3,11-13,16H,4-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGCXDLUSFGBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CC=CS4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
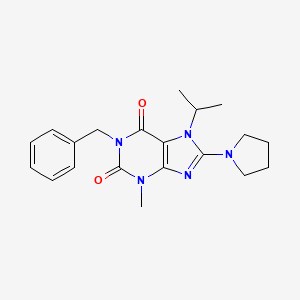
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiophene-2-carboxamide](/img/structure/B3006264.png)
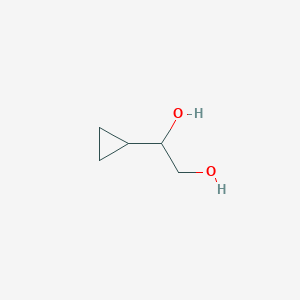
![2,4,5-trimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3006267.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3006268.png)
![N-(2-furylmethyl)-3-[1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B3006269.png)

![1-(2-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3006272.png)
![3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3006277.png)
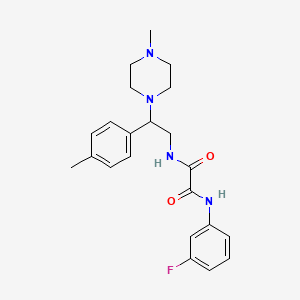
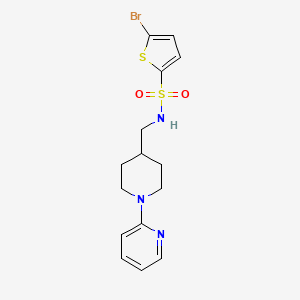
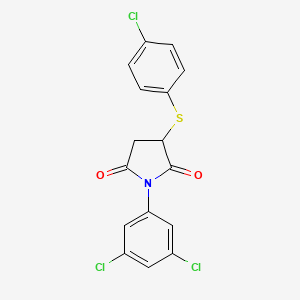
![N-[3-(dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide](/img/structure/B3006283.png)
